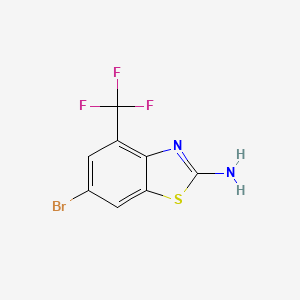
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) is a complex polymer known for its unique chemical structure and properties This compound is characterized by the presence of dicyanovinyl groups, which contribute to its distinctive reactivity and functionality
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) typically involves a multi-step process. One common method includes the polymerization of monomers containing dicyanovinyl groups under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the polymerization process .
Industrial Production Methods
In an industrial setting, the production of this compound) may involve large-scale polymerization reactors where the monomers are subjected to high temperatures and pressures to achieve the desired polymerization. The use of catalysts and initiators can also enhance the efficiency of the polymerization process .
Analyse Des Réactions Chimiques
Types of Reactions
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) undergoes various chemical reactions, including:
Oxidation: The dicyanovinyl groups can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the dicyanovinyl groups into different functional groups, altering the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where the dicyanovinyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction can produce reduced forms with different functional groups .
Applications De Recherche Scientifique
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) has a wide range of scientific research applications, including:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Chemistry: Employed as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential use in biological systems, including drug delivery and bioimaging.
Industry: Utilized in the production of specialized polymers and materials for industrial applications.
Mécanisme D'action
The mechanism of action of POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY) involves its interaction with molecular targets through its dicyanovinyl groups. These groups can participate in various chemical reactions, leading to changes in the polymer’s properties. The pathways involved include electron transfer processes and the formation of covalent bonds with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY)
- POLY(4-(2 2-DICYANOVINYL)-N-BIS(METHOXY)
- POLY(4-(2 2-DICYANOVINYL)-N-BIS(ETHOXY)
Uniqueness
This compound) is unique due to its specific dicyanovinyl groups, which impart distinct electronic and chemical properties. Compared to similar compounds, it exhibits different reactivity and functionality, making it suitable for specialized applications in various scientific fields .
Propriétés
Numéro CAS |
159624-03-0 |
|---|---|
Formule moléculaire |
((C14H13N3O2)(C12H19N2O2))n |
Poids moléculaire |
0 |
Synonymes |
POLY(4-(2 2-DICYANOVINYL)-N-BIS(HYDROXY& |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-[2-hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol;hydrochloride](/img/structure/B1171135.png)

